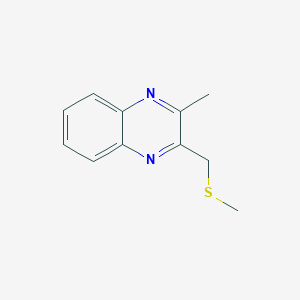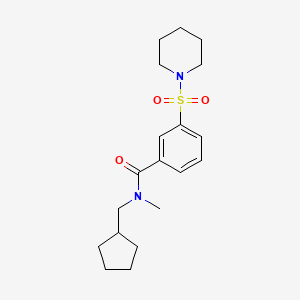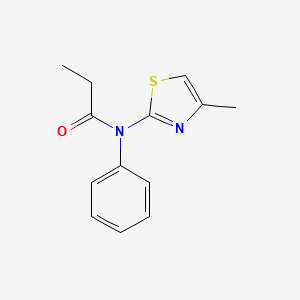
2-Methyl-3-(methylsulfanylmethyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(methylsulfanylmethyl)quinoxaline (MMQ) is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique chemical and biological properties. MMQ is a quinoxaline derivative that contains a methylsulfanylmethyl group at the 3-position and a methyl group at the 2-position. MMQ has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(methylsulfanylmethyl)quinoxaline is not fully understood, but it has been proposed that 2-Methyl-3-(methylsulfanylmethyl)quinoxaline exerts its biological activities through the modulation of various signaling pathways. 2-Methyl-3-(methylsulfanylmethyl)quinoxaline has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. 2-Methyl-3-(methylsulfanylmethyl)quinoxaline has also been found to modulate the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth, survival, and metabolism. 2-Methyl-3-(methylsulfanylmethyl)quinoxaline has been shown to induce apoptosis in cancer cells through the activation of the caspase cascade. 2-Methyl-3-(methylsulfanylmethyl)quinoxaline has also been found to inhibit the replication of viruses by targeting various viral proteins and enzymes.
Biochemical and Physiological Effects
2-Methyl-3-(methylsulfanylmethyl)quinoxaline has been found to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine and chemokine production, the induction of apoptosis in cancer cells, the inhibition of viral replication, and the inhibition of bacterial growth. 2-Methyl-3-(methylsulfanylmethyl)quinoxaline has also been found to modulate various signaling pathways, including the NF-κB and PI3K/Akt/mTOR pathways. 2-Methyl-3-(methylsulfanylmethyl)quinoxaline has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
2-Methyl-3-(methylsulfanylmethyl)quinoxaline has several advantages for lab experiments, including its low toxicity, high selectivity towards cancer cells, and ability to modulate various signaling pathways. 2-Methyl-3-(methylsulfanylmethyl)quinoxaline has also been found to exhibit synergistic effects with other anti-cancer drugs, making it a potential candidate for combination therapy. However, 2-Methyl-3-(methylsulfanylmethyl)quinoxaline has some limitations, including its low solubility in water and its instability under acidic conditions. These limitations can be overcome through the optimization of the synthesis method and the use of appropriate solvents and stabilizers.
Future Directions
There are several future directions for the research on 2-Methyl-3-(methylsulfanylmethyl)quinoxaline, including the optimization of the synthesis method to improve the yield and purity of the compound, the investigation of the mechanism of action of 2-Methyl-3-(methylsulfanylmethyl)quinoxaline, the development of 2-Methyl-3-(methylsulfanylmethyl)quinoxaline derivatives with improved solubility and stability, and the evaluation of the efficacy and safety of 2-Methyl-3-(methylsulfanylmethyl)quinoxaline in preclinical and clinical studies. 2-Methyl-3-(methylsulfanylmethyl)quinoxaline has the potential to be developed into a novel anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial agent, and further research on this compound is warranted.
Synthesis Methods
2-Methyl-3-(methylsulfanylmethyl)quinoxaline can be synthesized through various methods, including the condensation of 2-methylquinoxaline-3-carbaldehyde with methylsulfanyl acetic acid, the reaction of 2-methyl-3-nitroquinoxaline with methylthioacetaldehyde, and the reaction of 2-methylquinoxaline-3-carbaldehyde with methylsulfanyl acetic acid in the presence of a catalyst. The synthesis of 2-Methyl-3-(methylsulfanylmethyl)quinoxaline has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
2-Methyl-3-(methylsulfanylmethyl)quinoxaline has been extensively studied for its biological activities, including its anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. 2-Methyl-3-(methylsulfanylmethyl)quinoxaline has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 2-Methyl-3-(methylsulfanylmethyl)quinoxaline has also been found to induce apoptosis in cancer cells and inhibit the growth and metastasis of tumors. 2-Methyl-3-(methylsulfanylmethyl)quinoxaline has been shown to inhibit the replication of various viruses, including hepatitis C virus, dengue virus, and Zika virus. 2-Methyl-3-(methylsulfanylmethyl)quinoxaline has also exhibited antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
2-methyl-3-(methylsulfanylmethyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8-11(7-14-2)13-10-6-4-3-5-9(10)12-8/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQXDTDLCHMYIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(methylsulfanylmethyl)quinoxaline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methoxymethyl)-5-phenyl-N-(1H-pyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7548011.png)
![S-[2-[(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)sulfonylamino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7548016.png)
![N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7548018.png)

![5-bromo-N-[2-[(5-chloro-1-methylbenzimidazol-2-yl)amino]-2-oxoethyl]furan-2-carboxamide](/img/structure/B7548026.png)
![2-[[2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B7548032.png)
![3-[[5-(2-Methylfuran-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propanenitrile](/img/structure/B7548041.png)


![N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-3-(tetrazol-1-yl)benzamide](/img/structure/B7548055.png)
![N-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-N'-pyrimidin-2-ylpropane-1,3-diamine](/img/structure/B7548066.png)
![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7548076.png)
![N-(cyanomethyl)-7-methoxy-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B7548078.png)
![1-methyl-6-oxo-N-[3-(pyridin-2-ylcarbamoyl)phenyl]-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7548095.png)